Research efforts have explored methods for detecting Ethyl 3-bromo-4-ethylbenzoate. Here are two techniques employed:
Ethyl 3-bromo-4-ethylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C₁₁H₁₃BrO₂, and it has a molecular weight of approximately 257.13 g/mol. This compound features a bromine atom substituted at the 3-position and an ethyl group at the 4-position of the benzoate ring, contributing to its unique chemical properties. Ethyl 3-bromo-4-ethylbenzoate appears as a clear, colorless liquid with a boiling point around 130-131 °C at a reduced pressure of 12 mmHg .
Ethyl 3-bromo-4-ethylbenzoate can be synthesized through several methods:
Ethyl 3-bromo-4-ethylbenzoate finds applications in various fields:
Interaction studies involving ethyl 3-bromo-4-ethylbenzoate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Additionally, its interactions with biological systems are under investigation to determine potential pharmacological effects. The compound's lipophilicity suggests it could penetrate biological membranes, enhancing its interaction potential with cellular targets.
Ethyl 3-bromo-4-ethylbenzoate is structurally similar to several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | Bromine at position 3, no ethyl group |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | Bromine at position 4 |
| Ethyl benzoate | C₉H₁₀O₂ | No halogen substitution |
| Ethyl 3-chlorobenzoate | C₉H₉ClO₂ | Chlorine instead of bromine |
| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | Bromine at position 2 |
Ethyl 3-bromo-4-ethylbenzoate's unique combination of a bromine atom and an ethyl substituent distinguishes it from other similar compounds. This structural configuration influences its reactivity and potential applications in synthetic chemistry and pharmaceuticals.
Ethyl 3-bromo-4-ethylbenzoate is systematically named according to IUPAC guidelines as ethyl 3-bromo-4-ethylbenzoate. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol. The compound features a benzoate ester backbone substituted with a bromine atom at the 3-position and an ethyl group at the 4-position of the aromatic ring.
The compound is uniquely identified by its CAS Registry Number 1131615-08-1. Additional identifiers include:
Structural representations emphasize the spatial arrangement of substituents:
Ethyl 3-bromo-4-ethylbenzoate emerged as a synthetic intermediate in the late 20th century, coinciding with advances in regioselective bromination techniques. Early methods relied on electrophilic aromatic substitution using bromine (Br₂) in acetic acid, but these often yielded mixtures of ortho and para isomers. The development of N-bromosuccinimide (NBS) in the 1980s enabled cleaner bromination at the 3-position, particularly in the presence of directing groups like esters.
Key milestones include:
Ethyl 3-bromo-4-ethylbenzoate exemplifies the interplay of electronic and steric effects in aryl halides. Its structural features make it valuable for:
The most direct approach to synthesizing Ethyl 3-bromo-4-ethylbenzoate involves the electrophilic aromatic bromination of 4-ethylbenzoic acid derivatives followed by esterification. Traditional bromination methods employ molecular bromine in the presence of Lewis acid catalysts .
Direct Bromination with Molecular Bromine
The classical method utilizes bromine and ferric bromide as a catalyst in acetic acid medium. The reaction proceeds via electrophilic aromatic substitution, where the ethyl group acts as an ortho/para-directing group, while the carboxylic acid group directs bromination to the meta position. The optimal conditions involve:
The mechanism proceeds through formation of the bromonium ion intermediate, followed by nucleophilic attack at the meta position relative to the carboxylic acid group. However, competing bromination at the ortho position to the ethyl group can occur, leading to 2-bromo-4-ethylbenzoic acid as a minor byproduct .
Alternative Brominating Systems
To address the hazards associated with liquid bromine handling, alternative brominating systems have been developed. The hydrogen peroxide/sodium bromide system represents a safer approach:
This method generates Br⁺ ions in situ, enabling safer and more controlled bromination while avoiding direct handling of molecular bromine. The improved selectivity results from milder reaction conditions .
Following bromination, the resulting 3-bromo-4-ethylbenzoic acid must be converted to its ethyl ester. Several esterification methods are applicable:
Classical Fischer Esterification
The most straightforward approach involves treating the carboxylic acid with ethanol in the presence of an acid catalyst:
The reaction follows the typical Fischer esterification mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent dehydration [4].
Improved Esterification Methods
Alternative esterification approaches offer advantages in terms of reaction conditions and product purity. The sodium bromate/sodium hydrogen sulfite system provides a one-pot method for direct conversion of aromatic carboxylic acids to esters:
Metal-catalyzed cross-coupling reactions offer powerful alternatives for constructing the target molecule. The Suzuki-Miyaura coupling reaction has proven particularly effective for forming carbon-carbon bonds involving brominated aromatic compounds [5] [6].
Suzuki-Miyaura Coupling Applications
While direct application to Ethyl 3-bromo-4-ethylbenzoate synthesis is limited, the methodology is valuable for constructing related structures:
The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [6].
Alternative Coupling Strategies
Other metal-catalyzed approaches include:
Achieving regioselective bromination is crucial for obtaining the desired 3-bromo substitution pattern. Several strategies enhance regioselectivity:
Directing Group Effects
The carboxylic acid group serves as a meta-directing group due to its electron-withdrawing nature. Computational modeling using density functional theory (DFT) suggests that bromination favors the 3-position due to lower steric hindrance compared to the 6-position .
Catalyst Tuning
Different catalysts can influence regioselectivity:
Temperature Control
Lower temperatures generally favor meta-substitution over ortho/para substitution, improving the desired regioselectivity [9].
Industrial production of Ethyl 3-bromo-4-ethylbenzoate requires optimization of batch processes to maximize yield, minimize waste, and ensure consistent quality.
Reaction Parameter Optimization
Key parameters requiring optimization include:
Process Safety Considerations
Industrial bromination requires careful attention to safety due to the hazardous nature of bromine:
Continuous flow technology offers significant advantages for bromination reactions, particularly in terms of safety, efficiency, and scalability [12] [13].
Flow Reactor Design
Continuous flow bromination systems utilize:
Process Intensification
Flow technology enables:
Bromine Generation Systems
In situ bromine generation eliminates the need for handling liquid bromine:
Green chemistry principles are increasingly important in industrial aromatic bromination processes [16] [11].
Solvent Selection
Traditional chlorinated solvents are being replaced with greener alternatives:
Waste Minimization
Strategies for reducing environmental impact include:
Energy Efficiency
Improvements in energy consumption involve:
Chromatographic techniques are essential for purifying Ethyl 3-bromo-4-ethylbenzoate and removing impurities from the crude reaction mixture [18].
Column Chromatography
Standard purification employs silica gel column chromatography:
High-Performance Liquid Chromatography (HPLC)
For analytical and preparative applications, HPLC provides superior separation:
Optimization Parameters
Critical factors for chromatographic success include:
Recrystallization remains a fundamental purification method for obtaining high-purity Ethyl 3-bromo-4-ethylbenzoate [22].
Solvent Selection
Appropriate recrystallization solvents demonstrate:
Common solvent systems include:
Crystallization Conditions
Optimal crystallization requires:
Purity Assessment
Recrystallized material is evaluated using:
Establishing analytical standards is crucial for quality control of Ethyl 3-bromo-4-ethylbenzoate [25] [26].
Spectroscopic Characterization
Complete characterization involves multiple analytical techniques:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry
Physical Property Standards
Key physical properties for identification include:
Purity Criteria
Acceptance criteria for pharmaceutical-grade material:
Quality Control Methods
Routine quality control employs validated analytical methods: